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6-amino-3-bromo-4-methylpyridin-2-ol Documentation Hub

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  • Product: 6-amino-3-bromo-4-methylpyridin-2-ol
  • CAS: 2167966-83-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 6-Amino-3-bromo-4-methyl-1H-pyridin-2-one

This guide provides an in-depth technical analysis of 6-amino-3-bromo-4-methyl-1H-pyridin-2-one , a specialized heterocyclic building block used in the design of kinase inhibitors (e.g., PIM, SHP2) and other bioactive sm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-amino-3-bromo-4-methyl-1H-pyridin-2-one , a specialized heterocyclic building block used in the design of kinase inhibitors (e.g., PIM, SHP2) and other bioactive small molecules.

Introduction

6-Amino-3-bromo-4-methyl-1H-pyridin-2-one is a highly functionalized pyridone scaffold characterized by three distinct reactive centers: an electrophilic carbon-bromide bond at C3, a nucleophilic amino group at C6, and a tautomeric amide/lactim core. This molecule serves as a critical intermediate in fragment-based drug discovery (FBDD), particularly for targeting allosteric sites in phosphatases (e.g., SHP2) and kinases.

The interplay between the electron-donating amino group and the electron-withdrawing carbonyl creates a "push-pull" electronic system, making the C3-position a strategic point for cross-coupling reactions, while the C6-amino group allows for hydrogen bonding interactions or further derivatization.

Structural Analysis & Properties

Tautomerism

Like most 2-pyridones, this molecule exhibits lactam-lactim tautomerism. In the solid state and polar solvents (DMSO, MeOH), the 2-pyridone (lactam) form predominates over the 2-hydroxypyridine (lactim) form. This preference is stabilized by intermolecular hydrogen bonding (dimerization) typical of cis-amides.

  • Lactam Form (Dominant): 1H-pyridin-2-one. Essential for hydrogen bond donor/acceptor motifs in protein binding pockets.

  • Lactim Form (Minor): Pyridin-2-ol. May become relevant during O-alkylation reactions under basic conditions.

Electronic Environment
  • C6-Amino Group: Acts as a strong

    
    -donor, significantly increasing electron density at the ortho (C5) and para (C3) positions.
    
  • C4-Methyl Group: Provides weak inductive donation (+I), further activating the ring and introducing steric bulk that influences regioselectivity during synthesis.

  • C3-Bromine: The target halogen. Its position is sterically crowded (flanked by the C2-carbonyl and C4-methyl), which impacts the kinetics of metal-catalyzed cross-couplings (Suzuki-Miyaura).

Regioselectivity Challenges

The synthesis of the 3-bromo isomer presents a specific challenge:

  • C5-Position: Sterically accessible and electronically activated (ortho to amino).

  • C3-Position: Sterically hindered (between C=O and Me) but electronically activated (para to amino).

  • Outcome: Direct bromination of the precursor (6-amino-4-methyl-2-pyridone) often yields a mixture of 3-bromo, 5-bromo, and 3,5-dibromo products. High-fidelity protocols require precise stoichiometry and temperature control to favor the 3-bromo species or necessitate chromatographic separation.

Synthesis Pathways

The synthesis typically proceeds via the construction of the pyridone ring followed by regioselective functionalization.

Retrosynthetic Analysis
  • Target: 6-Amino-3-bromo-4-methyl-1H-pyridin-2-one.

  • Precursor: 6-Amino-4-methyl-1H-pyridin-2-one.

  • Ring Formation: Condensation of ethyl acetoacetate with cyanoacetamide (Guareschi-Thorpe variant) or malononitrile .

Primary Route: Cyclization & Bromination

This route avoids the use of unstable intermediates and utilizes commercially available starting materials.

Step 1: Pyridone Ring Formation Reaction of ethyl acetoacetate with cyanoacetamide in the presence of a base (e.g., KOH or piperidine) yields 3-cyano-6-hydroxy-4-methyl-2-pyridone .

  • Note: To obtain the 6-amino analog directly, malononitrile is often condensed with ethyl acetoacetate to yield 2-amino-3-cyano-4-methyl-6-hydroxypyridine (or its tautomer).

Step 2: Decyanation (Hydrolysis & Decarboxylation) The 3-cyano group is hydrolyzed to the carboxylic acid using strong acid (H₂SO₄/H₂O) and subsequently decarboxylated at high temperature to yield 6-amino-4-methyl-1H-pyridin-2-one .

Step 3: Regioselective Bromination Bromination is performed using N-bromosuccinimide (NBS) in a polar aprotic solvent (DMF or MeCN) at low temperature (0°C to RT) to minimize over-bromination at the C5 position.

Synthesis Workflow Diagram

Synthesis SM1 Ethyl Acetoacetate Inter1 Intermediate: 2-Amino-3-cyano-4-methyl-6-hydroxypyridine SM1->Inter1 Base (Et3N/EtOH) Cyclization SM2 Malononitrile SM2->Inter1 Inter2 Precursor: 6-Amino-4-methyl-1H-pyridin-2-one Inter1->Inter2 1. H2SO4/H2O (Hydrolysis) 2. Heat (Decarboxylation) Target TARGET: 6-Amino-3-bromo-4-methyl-1H-pyridin-2-one Inter2->Target NBS (1.0 eq), DMF, 0°C (Kinetic Control) Side Side Product: 5-Bromo / 3,5-Dibromo Inter2->Side Excess NBS or High Temp

Caption: Synthesis pathway from acyclic precursors to the target 3-bromo-pyridone, highlighting the critical decarboxylation and bromination steps.

Experimental Protocols

Protocol A: Synthesis of Precursor (6-Amino-4-methyl-1H-pyridin-2-one)
  • Reagents: Ethyl acetoacetate (10 mmol), Malononitrile (10 mmol), Piperidine (cat.), Ethanol (20 mL).

  • Procedure:

    • Mix ethyl acetoacetate and malononitrile in ethanol.

    • Add catalytic piperidine and reflux for 4-6 hours.

    • Cool to precipitate the intermediate (3-cyano derivative). Filter and dry.

    • Suspend the solid in 50% H₂SO₄ and reflux for 12 hours to effect hydrolysis and decarboxylation.

    • Neutralize with NaOH to pH 7-8. Collect the precipitate (6-amino-4-methyl-1H-pyridin-2-one).

  • Validation: LC-MS (M+H = 125.1).

Protocol B: Regioselective Bromination
  • Reagents: 6-Amino-4-methyl-1H-pyridin-2-one (1.0 eq), NBS (1.05 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the pyridone precursor in DMF (0.5 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Add NBS portion-wise over 30 minutes. Crucial: Slow addition prevents high local concentration of brominating agent, reducing dibromo formation.

    • Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour.

    • Quench with water. The product may precipitate. If not, extract with EtOAc (3x).

    • Purification: Recrystallization from EtOH or Flash Chromatography (DCM:MeOH 95:5). Note: The 3-bromo isomer is typically less polar than the 5-bromo isomer due to intramolecular H-bonding with the carbonyl.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the C3-H signal (typically a singlet around 5.5-6.0 ppm). The C5-H signal (singlet) should remain.

    • LC-MS: M+H = 203/205 (1:1 Br isotope pattern).

Reactivity & Applications

This scaffold is a "privileged structure" for designing inhibitors of kinases and phosphatases.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C3-Bromine is the primary handle for diversity.

  • Reactivity: The C3 position is sterically hindered by the C4-methyl group. Standard conditions (Pd(PPh₃)₄) may be sluggish.

  • Optimization: Use active catalyst systems like Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2) to overcome steric hindrance.

  • Partners: Aryl or heteroaryl boronic acids (e.g., indoles, pyrazoles).

Amide Coupling / N-Functionalization
  • C6-Amino: Can be acylated to form amides, though the nucleophilicity is tempered by the electron-deficient ring.

  • N1-Lactam Nitrogen: Can be alkylated. Caution: O-alkylation (lactim ether formation) is a competing reaction. Use soft electrophiles (alkyl halides) and non-polar solvents to favor N-alkylation, or use Mitsunobu conditions for O-alkylation.

Reactivity Logic Map

Reactivity Center 6-Amino-3-bromo-4-methyl-1H-pyridin-2-one Suzuki C3-Suzuki Coupling (Ar-B(OH)2, Pd-cat) Center->Suzuki Br (Electrophile) Buchwald C6-Buchwald Amination (Ar-X, Pd-cat) Center->Buchwald NH2 (Nucleophile) Alkylation N1-Alkylation (R-X, Base) Center->Alkylation NH (Lactam) Prod1 Biaryl/Heteroaryl Inhibitors (SHP2, Kinase) Suzuki->Prod1 Prod2 N-Substituted Derivatives Buchwald->Prod2

Caption: Functionalization map showing the three primary vectors for chemical modification.

Data Summary Table

PropertyValue / Description
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Exact Mass 201.9742 (⁷⁹Br)
Key NMR Signal C5-H Singlet (~5.6 ppm in DMSO-d6)
Solubility Soluble in DMSO, DMF, MeOH; Poor in Water, DCM
pKa (Predicted) ~10.5 (Amide NH), ~3.0 (Conjugate acid of NH2)
Storage Store at 2-8°C, protect from light (Br-C bond photosensitivity)

References

  • Synthesis of 6-Aminopyridin-2-ones: Misic-Vukovic, M. et al. "Synthesis and structure of some new 6-substituted-4-methyl-2-pyridones." Journal of the Serbian Chemical Society. Link

  • Bromination Regioselectivity: Sato, N. et al. "Studies on Pyridone Derivatives." Journal of Heterocyclic Chemistry.
  • Scaffold Utility in SHP2: Chen, Y. et al. "Discovery of Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for aminopyridone scaffolds). Link

  • Tautomerism of Pyridones: Beak, P. et al. "The effect of substituents on the pyrido-2-one/hydroxypyridine equilibrium." Journal of the American Chemical Society. Link

Exploratory

6-amino-3-bromo-4-methylpyridin-2-ol tautomerism keto-enol equilibrium

Technical Analysis: Tautomeric Dynamics of 6-amino-3-bromo-4-methylpyridin-2-ol Executive Summary In medicinal chemistry, the precise definition of a scaffold’s tautomeric state is not merely an academic exercise—it is a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Tautomeric Dynamics of 6-amino-3-bromo-4-methylpyridin-2-ol

Executive Summary

In medicinal chemistry, the precise definition of a scaffold’s tautomeric state is not merely an academic exercise—it is a determinant of ligand-protein binding affinity. For the scaffold 6-amino-3-bromo-4-methylpyridin-2-ol , the ambiguity between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms fundamentally alters the hydrogen bond donor/acceptor (HBD/HBA) profile.

This guide provides a rigorous analysis of the keto-enol (lactam-lactim) equilibrium for this specific polysubstituted pyridine. We synthesize theoretical electronic effects with a validated experimental workflow to determine the dominant species in physiological and formulation environments.

Key Insight: While unsubstituted 2-hydroxypyridine favors the pyridone form in polar media (


), the introduction of the electron-withdrawing 3-bromo group and the resonance-donating 6-amino group creates a "push-pull" electronic system that requires specific analytical validation.

Structural & Theoretical Analysis

The Tautomeric Landscape

The molecule exists in a tri-state equilibrium, though the imino form is energetically penalized.

  • Form A (Lactam): 6-amino-3-bromo-4-methylpyridin-2(1H)-one.

    • Characteristics: Aromaticity is perturbed but retained via resonance; high dipole moment; N1 is an H-bond donor (HBD); C2=O is an H-bond acceptor (HBA).

  • Form B (Lactim): 6-amino-3-bromo-4-methylpyridin-2-ol.

    • Characteristics: Full heteroaromaticity; N1 is an HBA; O2-H is an HBD.

  • Form C (Imino): 6-imino-3-bromo-4-methylpyridin-2-ol (Rare).

    • Status: Generally unstable due to loss of aromaticity and high energy cost of exocyclic C=N double bonds.

Substituent Electronic Effects (The "Push-Pull" System)
  • 3-Bromo (EWG): The bromine atom at position 3 exerts a strong inductive effect (-I). In general, electron-withdrawing groups (EWGs) adjacent to the nitrogen increase the acidity of the N-H bond. While EWGs often stabilize the lactim form in the gas phase, in polar solution, the polarization of the carbonyl usually preserves the lactam preference.

  • 6-Amino (EDG): The amino group is a strong resonance donor (+R). Positioned at C6, it can stabilize the positive charge density on the ring nitrogen (a contributor to the pyridone resonance hybrid), thereby reinforcing the Lactam (Pyridone) form .

  • 4-Methyl: Provides weak steric bulk and inductive donation, with minimal impact on the core equilibrium compared to the Br and NH2 groups.

Hypothesis: In biological media (aqueous, pH 7.4), the Lactam (Form A) will be the dominant species (>95%), stabilized by the 6-amino group and solvent hydration shells.

Visualization: Equilibrium & Signaling

The following diagram illustrates the equilibrium and the workflow for determination.

Tautomerism Lactam Lactam Form (2-Pyridone) Dominant in Polar Media Lactim Lactim Form (2-Hydroxypyridine) Dominant in Gas Phase Lactam->Lactim K_eq (Solvent Dependent) Imino Imino Form (Unstable) Lactim->Imino Rare Br 3-Br Effect: Inductive Withdrawal Acidifies N-H Br->Lactam NH2 6-NH2 Effect: Resonance Stabilization Favors Lactam NH2->Lactam

Caption: Tautomeric equilibrium network showing the stabilization of the Lactam form by the 6-amino substituent and the inductive influence of the 3-bromo group.

Experimental Protocols (Validation)

To definitively assign the tautomer for your specific batch or formulation, follow this self-validating analytical workflow.

Protocol A: NMR Solvation Study (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the most distinct signature for differentiating N-H (Lactam) from O-H (Lactim).

Materials:

  • Solvent A: DMSO-d6 (Polar, H-bond acceptor).

  • Solvent B: CDCl3 (Non-polar, Note: Solubility may be limited).

  • Internal Standard: TMS.

Methodology:

  • Sample Prep: Dissolve 5-10 mg of 6-amino-3-bromo-4-methylpyridin-2-ol in 600 µL DMSO-d6.

  • Acquisition:

    • 1H NMR: Acquire with sufficient scans (ns=16) and a relaxation delay (d1=5s) to integrate exchangeable protons.

    • 13C NMR: Acquire broadband decoupled spectrum.

    • 15N HMBC (Optional): If available, this is definitive.

Data Interpretation:

FeatureLactam (Pyridone) TargetLactim (Hydroxypyridine) Target
1H Chemical Shift N-H: Broad singlet,

11.0 - 13.5 ppm
O-H: Sharp/Broad singlet,

9.0 - 11.0 ppm (conc. dependent)
13C Carbonyl C=O:

160 - 165 ppm
C-O:

155 - 160 ppm
Coupling (

)
C2 shows characteristic coupling to NHC2 shows no NH coupling
15N Shift Amide-like:

~150-170 ppm
Pyridine-like:

~240-260 ppm

Critical Check: If the spectrum in DMSO-d6 shows a broad singlet >11.0 ppm that disappears upon


 shake, and the C2 carbon is >160 ppm, the sample is in the Lactam  form.
Protocol B: UV-Vis Ratio Analysis

UV-Vis is faster for high-throughput screening of conditions (e.g., pH buffers).

  • Preparation: Prepare 50 µM solutions in (a) 0.1 N HCl, (b) 0.1 N NaOH, and (c) Phosphate Buffer pH 7.4.

  • Scan: 200–400 nm.

  • Analysis:

    • Lactam: Typically shows a bathochromic shift (red shift) and distinct

      
       bands compared to the lactim.
      
    • Reference: Compare against 2-methoxypyridine (fixed lactim model) and N-methyl-2-pyridone (fixed lactam model) if available.

Protocol C: X-Ray Crystallography (Solid State)

To determine the structure in the solid phase (critical for formulation stability).

  • Crystal Growth: Slow evaporation from Methanol/Water (9:1) or Ethanol/Ethyl Acetate.

  • Expectation: Pyridones typically form centrosymmetric dimers linked by dual N-H...O=C hydrogen bonds (

    
     motif).
    
  • Validation: The C2-O bond length is the tell.

    • C=O (Lactam): ~1.24 - 1.26 Å.

    • C-O (Lactim): ~1.32 - 1.34 Å.

Computational Workflow (DFT)

If experimental data is ambiguous due to rapid exchange, use Density Functional Theory (DFT) to calculate the free energy difference (


).

Software: Gaussian 16 / ORCA / Gamess Method: B3LYP / 6-311++G(d,p) Solvation Model: PCM or SMD (Water).

Step-by-Step:

  • Build Structures: Construct Form A (Lactam) and Form B (Lactim).

  • Optimization: Run Opt+Freq to ensure true minima (no imaginary frequencies).

  • Energy Calculation: Calculate

    
    .
    
  • Verdict:

    • If

      
       kcal/mol, the Lactam is the sole relevant species (>95%).
      
    • For 6-amino-2-pyridones, literature suggests

      
       to 
      
      
      
      kcal/mol in water, heavily favoring the Lactam.

Implications for Drug Discovery

Understanding this equilibrium is vital for Fragment-Based Drug Design (FBDD) :

  • Pharmacophore Mapping:

    • If modeled as Lactim , the algorithm expects an H-bond Donor at the oxygen.

    • In reality (Lactam ), the oxygen is an H-bond Acceptor (C=O), and the nitrogen is the Donor .

    • Error Risk: Incorrect modeling leads to "flipped" docking poses and false-negative scoring.

  • Bioisosterism: The 6-amino-3-bromo-2-pyridone scaffold is a bioisostere for cytosine and other pyrimidines. The bromine provides a hydrophobic handle for filling pockets (e.g., in kinase hinge regions), while the amino-lactam motif mimics the Watson-Crick face.

References

  • Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76, 2000. Link

  • Beak, P., & Fry, F. S. "The Tautomeric Equilibrium of 2-Hydroxypyridine/2-Pyridone." Journal of the American Chemical Society, 95(5), 1700–1702. Link

  • Forlani, L. "Electronic effects in the tautomerism of substituted 2-hydroxypyridines." Journal of Physical Organic Chemistry, 12(3), 1999. Link

  • Caira, M. R. "Crystalline Polymorphism of Organic Compounds." Topics in Current Chemistry, 1998. (Reference for H-bonding motifs in pyridones). Link

Experimental Workflow Diagram

Workflow Start Start: 6-amino-3-bromo-4-methylpyridin-2-ol Solubility Solubility Check (DMSO vs CDCl3) Start->Solubility NMR 1H NMR Analysis (DMSO-d6) Solubility->NMR ShiftCheck Check N-H Shift (>11 ppm?) NMR->ShiftCheck LactamPath Lactam Confirmed (Pyridone) ShiftCheck->LactamPath Yes (Broad Singlet) LactimPath Lactim Confirmed (Hydroxypyridine) ShiftCheck->LactimPath No (Sharp Singlet <11ppm) XRay Secondary Validation: X-Ray Crystallography LactamPath->XRay

Caption: Decision tree for experimental determination of the tautomeric state.

Foundational

Advanced Synthesis of FGFR4 Inhibitors: The Aminopyridinol Scaffold Strategy

This technical guide details the strategic application of aminopyridinol (amino-hydroxypyridine) building blocks in the synthesis of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. It focuses on the chemical util...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic application of aminopyridinol (amino-hydroxypyridine) building blocks in the synthesis of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. It focuses on the chemical utility of these scaffolds to construct bicyclic cores capable of high-selectivity covalent binding.

Executive Summary

The development of selective FGFR4 inhibitors is a critical frontier in oncology, particularly for hepatocellular carcinoma (HCC) driven by the FGF19-FGFR4 signaling axis. Unlike FGFR1-3, FGFR4 possesses a unique cysteine residue (Cys552 ) within its ATP-binding pocket, allowing for the design of targeted covalent inhibitors (TCIs).

This guide explores the use of aminopyridinol building blocks (specifically 2-amino-3-hydroxypyridine and its isomers) as versatile precursors for synthesizing privileged bicyclic kinase scaffolds—such as oxazolo[4,5-b]pyridines and pyrido[2,3-b][1,4]oxazines . These scaffolds provide optimal geometry for hinge binding while facilitating the attachment of acrylamide warheads necessary for Cys552 engagement.

Part 1: The FGFR4 Target Landscape

The Selectivity Challenge

FGFR4 shares high sequence homology with FGFR1-3 in the kinase domain. Non-selective inhibition leads to toxicity (e.g., hyperphosphatemia via FGFR1 inhibition). The structural differentiator is Cys552 in the P-loop (glycine-rich loop) region of FGFR4, which is replaced by a Tyrosine in FGFR1-3.

Mechanism of Action

Effective FGFR4 inhibitors (e.g., Fisogatinib, Roblitinib) utilize a "lock-and-key" mechanism:

  • Hinge Binding: A heterocycle forms hydrogen bonds with the kinase hinge region (Ala553).

  • Covalent Locking: An electrophilic warhead (typically an acrylamide) reacts with the thiol group of Cys552 via a Michael addition.

Signaling Pathway Visualization

The following diagram illustrates the FGF19-FGFR4 signaling cascade and the intervention point for inhibitors.

FGFR4_Pathway FGF19 FGF19 (Ligand) FGFR4 FGFR4 (Receptor Tyrosine Kinase) FGF19->FGFR4 Binds KLB Beta-Klotho (Co-receptor) KLB->FGFR4 Stabilizes Complex RAS RAS FGFR4->RAS Phosphorylation Inhibitor Aminopyridinol-based Inhibitor Inhibitor->FGFR4 Covalent Binding (Cys552) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK GeneExp Gene Expression (Proliferation/Survival) ERK->GeneExp Translocation

Caption: The FGF19-FGFR4 signaling axis. Inhibitors covalently bind Cys552, preventing downstream RAS/RAF/MEK/ERK activation.

Part 2: Aminopyridinol Building Blocks

Chemical Utility

Aminopyridinols (Amino-hydroxy-pyridines) are bifunctional synthons. The adjacency of the amino (-NH2) and hydroxyl (-OH) groups on the pyridine ring allows for rapid cyclization into fused bicyclic systems, which are "privileged structures" in kinase drug discovery.

Building BlockIUPAC NameTarget ScaffoldKey Feature
Isomer A 2-amino-3-hydroxypyridineOxazolo[4,5-b]pyridine High hinge affinity; compact core.
Isomer B 3-amino-4-hydroxypyridineOxazolo[5,4-c]pyridine Alternative vector for side-chains.
Isomer C 3-amino-2-hydroxypyridinePyrido[2,3-b][1,4]oxazine Expanded core; improved solubility.
Structural Advantages for FGFR4
  • H-Bond Donor/Acceptor: The pyridine nitrogen serves as a key H-bond acceptor for the hinge region.

  • Solubility: The intrinsic polarity of the pyridine ring improves the physicochemical properties of the final drug.

  • Synthetic Versatility: The hydroxyl group can be used for cyclization or as a handle for ether-linked solubilizing tails.

Part 3: Synthetic Protocols & Workflows

Core Synthesis Strategy: The "Cyclization First" Approach

This protocol describes the synthesis of an Oxazolo[4,5-b]pyridine core from 2-amino-3-hydroxypyridine , a common scaffold for FGFR inhibitors.

Step 1: Cyclization to the Core Scaffold
  • Reagents: 2-amino-3-hydroxypyridine, Triethyl orthoformate (or CDI), p-TsOH (catalytic).

  • Conditions: Reflux in Ethanol or Toluene, 4-12 hours.

  • Mechanism: Condensation of the amino and hydroxyl groups with the one-carbon donor (orthoformate) closes the oxazole ring fused to the pyridine.

Step 2: Functionalization (Halogenation)
  • Goal: Introduce a handle (Cl/Br) for coupling the warhead-bearing tail.

  • Reagents: POCl3 (Phosphorus oxychloride), PCl5.

  • Protocol:

    • Suspend the oxazolopyridine core in POCl3.

    • Heat to 100°C for 2 hours.

    • Quench carefully on ice; extract with DCM.

    • Result: Chlorinated intermediate ready for S_NAr or Suzuki coupling.

Step 3: Installation of the Warhead Tail
  • Goal: Attach the acrylamide moiety targeting Cys552.

  • Reagents: Acryloyl chloride, DIPEA, Diamine linker.

  • Protocol:

    • Perform S_NAr displacement of the Chlorine on the core with a diamine linker (e.g., piperazine or phenyl-diamine).

    • React the free amine of the linker with acryloyl chloride at 0°C to form the acrylamide.

Synthetic Logic Flow

The following diagram details the retrosynthetic analysis and forward synthesis workflow.

Synthesis_Workflow SM 2-Amino-3-hydroxypyridine (Starting Block) Intermediate1 Oxazolo[4,5-b]pyridine Core SM->Intermediate1 Cyclization Reagent1 Triethyl Orthoformate / CDI Reagent1->Intermediate1 Intermediate2 Chloro-Scaffold Intermediate1->Intermediate2 Activation Step2 Chlorination (POCl3) Step2->Intermediate2 Final Final FGFR4 Inhibitor (Covalent) Intermediate2->Final Coupling Linker Diamine Linker (S_NAr) Linker->Final Warhead Acryloyl Chloride (Acylation) Warhead->Final

Caption: Synthetic route converting 2-amino-3-hydroxypyridine into a covalent FGFR4 inhibitor.

Part 4: Experimental Validation & SAR

Structure-Activity Relationship (SAR)

When utilizing aminopyridinol-derived scaffolds, three zones must be optimized:

  • The Hinge Binding Zone (Pyridine N):

    • Requirement: Must accept a H-bond from the backbone NH of Ala553.

    • Optimization: Substitution at the C-5 or C-6 position of the pyridine ring can modulate pKa and metabolic stability.

  • The Solubilizing Tail:

    • Requirement: Solvent-exposed region.

    • Optimization: Introduce morpholine or piperazine rings via the hydroxyl handle (if not used in cyclization) or via S_NAr displacement.

  • The Covalent Warhead (Acrylamide):

    • Requirement: Must be positioned exactly 3-5 Å from the core to intercept Cys552.

    • Validation: Verify covalent binding using Mass Spectrometry (shift of +71 Da for acrylamide adduct).

Analytical Protocol: Covalent Binding Assay

To confirm the inhibitor targets Cys552:

  • Incubation: Incubate recombinant FGFR4 kinase domain (WT) with inhibitor (1:1 ratio) for 30 mins.

  • Control: Run parallel incubation with FGFR4 C552S mutant.

  • LC-MS Analysis:

    • Pass: WT shows mass shift corresponding to inhibitor MW; Mutant shows no shift (reversible binding only).

References

  • Hagel, M., et al. (2015). "First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinoma with an Aberrant FGF19 Signaling Pathway." Cancer Discovery. Link

  • Kim, R.D., et al. (2019). "Fisogatinib (BLU-554), a highly potent and selective covalent inhibitor of FGFR4." Cancer Research. Link

  • Fairhurst, R.A., et al. (2020). "Discovery of Roblitinib (FGF401): A Potent and Selective FGFR4 Inhibitor." Journal of Medicinal Chemistry. Link

  • Tan, L., et al. (2014). "Development of Covalent Inhibitors of FGFR4." Journal of Medicinal Chemistry. Link

  • Joshi, S., et al. (2018). "Aminopyridines and Aminopyridinols as Versatile Building Blocks in Heterocyclic Synthesis." Arkivoc. Link

Exploratory

6-amino-3-bromo-4-methylpyridin-2-ol molecular weight and formula

The following technical guide provides an in-depth analysis of 6-amino-3-bromo-4-methylpyridin-2-ol , a functionalized pyridine derivative critical in medicinal chemistry as a pharmacophore for kinase inhibitors and hete...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-amino-3-bromo-4-methylpyridin-2-ol , a functionalized pyridine derivative critical in medicinal chemistry as a pharmacophore for kinase inhibitors and heterocyclic synthesis.

Physicochemical Properties, Synthesis, and Structural Characterization

Executive Summary

6-amino-3-bromo-4-methylpyridin-2-ol is a highly functionalized heterocyclic intermediate. Its structure combines a hydrogen-bond donor/acceptor motif (2-pyridone/2-hydroxypyridine tautomer) with a reactive handle (3-bromo) and a steric modulator (4-methyl). This specific substitution pattern makes it a valuable scaffold for fragment-based drug discovery (FBDD), particularly in the design of inhibitors targeting ATP-binding pockets where the pyridone lactam ring mimics the nucleobase interactions.

Physicochemical Profile

The molecular identity of the compound is defined by its specific substitution on the pyridine ring. Note that while the IUPAC name specifies the 2-ol form, the compound exists in a tautomeric equilibrium heavily favoring the 2-one (lactam) form in the solid state and most polar solvents.

Table 1: Molecular Specifications
PropertyValueNotes
IUPAC Name 6-amino-3-bromo-4-methylpyridin-2-olOften referenced as 6-amino-3-bromo-4-methylpyridin-2(1H)-one
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol Average mass
Monoisotopic Mass 201.9742 (⁷⁹Br) / 203.9721 (⁸¹Br)Characteristic 1:1 isotopic pattern in MS
CAS Number Not widely indexedSearch via substructure or precursor CAS 17753-83-4
H-Bond Donors 2 (NH₂, OH/NH)Dependent on tautomer
H-Bond Acceptors 2 (N, O)
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity

Structural Analysis & Tautomerism

Understanding the tautomeric state is critical for docking studies and synthetic planning. The 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms interconvert. For 6-amino-3-bromo-4-methylpyridin-2-ol, the lactam form (B) is thermodynamically favored due to the resonance stabilization of the amide-like linkage and the donation from the 6-amino group.

Diagram 1: Tautomeric Equilibrium

Figure 1: The equilibrium between the lactim (2-ol) and lactam (2-one) forms, showing the proton transfer.

Tautomerism Lactim Lactim Form (2-ol) (Aromatic OH) Lactam Lactam Form (2-one) (Amide-like NH) Lactim->Lactam  Major Tautomer (Solid State/Polar Solvent)  

Mechanistic Implication:

  • Nucleophilicity: In the lactam form, the nitrogen (N1) is protonated and less nucleophilic. Electrophilic attacks (e.g., N-alkylation) require base catalysis to deprotonate N1.

  • Binding Mode: In kinase pockets, the lactam form typically presents a Donor-Acceptor (D-A) motif (NH donor, C=O acceptor) to the hinge region.

Synthetic Pathway

The synthesis of 6-amino-3-bromo-4-methylpyridin-2-ol typically proceeds via the regioselective bromination of the precursor 6-amino-4-methylpyridin-2-ol (CAS: 17753-83-4).

Regioselectivity Challenge

The precursor has two activated positions: C3 and C5.

  • C3: Ortho to the hydroxyl/oxo group; Para to the amino group (if considering resonance).

  • C5: Ortho to the amino group; Para to the hydroxyl/oxo group.

The amino group (-NH₂) is a stronger activator than the hydroxyl/oxo group. Therefore, kinetic bromination often favors C5 . To achieve C3-bromination , researchers must often block C5 or exploit thermodynamic control/steric directing effects of the 4-methyl group. However, in many 2-pyridone systems, electrophilic halogenation occurs readily at C3 due to the synergy of the 2-oxo and 4-alkyl groups.

Diagram 2: Synthetic Workflow

Figure 2: Bromination strategy for 6-amino-4-methylpyridin-2-ol using N-Bromosuccinimide (NBS).

Synthesis Precursor Precursor: 6-amino-4-methylpyridin-2-ol (C6H8N2O) Intermediate Reaction Mixture: Competition between C3 and C5 Precursor->Intermediate Electrophilic Aromatic Substitution Reagents Reagents: NBS (1.05 eq), CH3CN or AcOH 0°C to RT Reagents->Intermediate Product Target Product: 6-amino-3-bromo-4-methylpyridin-2-ol (Precipitate/Recrystallize) Intermediate->Product Purification (Solubility diff.)

Experimental Protocol (General Procedure)
  • Dissolution: Dissolve 6-amino-4-methylpyridin-2-ol (1.0 eq) in Acetic Acid (AcOH) or Acetonitrile (MeCN). AcOH is preferred to protonate the amino group slightly, potentially modulating its directing power.

  • Bromination: Add N-bromosuccinimide (NBS, 1.0–1.05 eq) portion-wise at 0°C to prevent over-bromination (dibromo species).

  • Monitoring: Monitor reaction by LC-MS. Look for the emergence of the M+H peaks at 202/204.

  • Workup: Pour the reaction mixture into ice water. The monobromo product often precipitates.

  • Purification: Recrystallize from Ethanol/Water. If a mixture of 3-bromo and 5-bromo isomers exists, preparative HPLC or careful column chromatography (DCM/MeOH gradient) is required.

Analytical Characterization

To validate the identity of 6-amino-3-bromo-4-methylpyridin-2-ol, the following spectral signatures are expected:

  • Mass Spectrometry (LC-MS):

    • ES+: Two peaks of roughly equal intensity at m/z 203 and 205 (due to ⁷⁹Br/⁸¹Br isotopes).

    • Fragmentation: Loss of Br (M-79/81) or CO (M-28) is common in pyridones.

  • ¹H NMR (DMSO-d₆):

    • Ring Proton (H5): A singlet around δ 5.5 – 6.0 ppm. (The 3-position is substituted, removing that proton).

    • Methyl Group (4-Me): A singlet around δ 2.1 – 2.3 ppm.

    • Amino Group (NH₂): Broad singlet, typically δ 5.0 – 7.0 ppm (exchangeable with D₂O).

    • Amide/OH Proton: Very broad singlet >10 ppm (if visible).

Safety and Handling

  • Hazard Identification: Pyridine derivatives are often irritants. Brominated compounds can be sensitizers.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group or photolytic debromination.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (Authoritative text on pyridine reactivity and tautomerism).
  • PubChem Database. (2023). Compound Summary for 2-amino-6-methylpyridin-4-ol derivatives. National Center for Biotechnology Information. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • SciFinder-n / CAS. (2023). Substructure Search for C6H7BrN2O. American Chemical Society.
Foundational

A Technical Guide to Novel Pyridine Scaffolds in Modern Drug Discovery

This guide provides an in-depth exploration of the pyridine scaffold's central role in contemporary drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to levera...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pyridine scaffold's central role in contemporary drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocycle in their programs. We will dissect the fundamental physicochemical properties that make pyridine a "privileged" scaffold, explore advanced synthetic methodologies for generating diverse and novel derivatives, and examine its application in successful clinical agents. The content is grounded in established scientific principles and supported by peer-reviewed literature to ensure accuracy and practical utility.

The Enduring Significance of the Pyridine Ring in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs found in pharmaceuticals. Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties that make it exceptionally well-suited for molecular recognition and metabolic stability. As of recent analyses, the pyridine scaffold is a core component in over 200 FDA-approved drugs, spanning a vast range of therapeutic areas from oncology to infectious diseases and cardiovascular conditions.

This success stems from several key features:

  • Hydrogen Bonding Capability: The lone pair of electrons on the ring nitrogen atom acts as a strong hydrogen bond acceptor, enabling potent and specific interactions with biological targets such as enzyme active sites and protein receptors.

  • Aromaticity and π-Interactions: The aromatic nature of the ring allows it to participate in π-stacking and cation-π interactions, which are crucial for binding to protein targets.

  • Metabolic Stability: The pyridine ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. The electron-deficient nature of the ring often slows the rate of aromatic oxidation by cytochrome P450 enzymes compared to electron-rich carbocyclic rings.

  • Modulation of Physicochemical Properties: The nitrogen atom's presence significantly lowers the pKa of the molecule compared to its carbocyclic analog, benzene, and imparts aqueous solubility, a critical factor for drug delivery and distribution.

Strategic Synthesis of Functionalized Pyridine Scaffolds

The generation of diverse and novel pyridine-containing compound libraries is the cornerstone of discovery programs built around this scaffold. While classical methods like the Hantzsch synthesis have been foundational, modern medicinal chemistry demands more efficient, regioselective, and versatile synthetic strategies.

Modern Approaches to Pyridine Functionalization

Contemporary methods focus on the late-stage functionalization of pre-formed pyridine rings, which allows for the rapid generation of analogs from a common intermediate. This is particularly important for establishing Structure-Activity Relationships (SAR). The primary strategies revolve around transition-metal-catalyzed cross-coupling and C-H activation.

The diagram below illustrates the logical workflow for selecting a synthetic strategy based on the desired substitution pattern.

G start Goal: Synthesize a Substituted Pyridine strategy Select Core Strategy start->strategy de_novo De Novo Synthesis (Ring Formation) strategy->de_novo Building complex cores from simple materials functionalization Late-Stage Functionalization (Modify Existing Ring) strategy->functionalization Rapid library generation from common intermediate hantzsch Hantzsch Synthesis de_novo->hantzsch krohnke Kröhnke Synthesis de_novo->krohnke cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald) functionalization->cross_coupling Requires pre-functionalization (e.g., Halogen) ch_activation Direct C-H Activation functionalization->ch_activation Atom-economic, avoids pre-functionalization G cluster_cell Cancer Cell mutant_idh1 Mutant IDH1 Enzyme two_hg 2-hydroxyglutarate (Oncometabolite) mutant_idh1->two_hg Catalyzes Conversion alpha_kg α-ketoglutarate (Substrate) alpha_kg->mutant_idh1 downstream Epigenetic Dysregulation & Differentiation Block two_hg->downstream ivosidenib Ivosidenib ivosidenib->mutant_idh1 Inhibits

Caption: Ivosidenib inhibits mutant IDH1, blocking oncometabolite production.

Case Study 2: Etoricoxib (Arcoxia®) - A COX-2 Inhibitor

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation in arthritis. Its structure contains a 3,5-disubstituted pyridine ring.

  • Role of the Pyridine: The pyridine ring in Etoricoxib serves multiple functions. It acts as a rigid scaffold to correctly orient the other functional groups for optimal binding within the COX-2 active site. Furthermore, the nitrogen atom contributes to the overall polarity of the molecule, influencing its pharmacokinetic properties. The selectivity of Etoricoxib for COX-2 over COX-1 is partly driven by the specific interactions enabled by this pyridine-based core.

Key Experimental Protocols

To translate theory into practice, this section provides streamlined protocols for the synthesis and evaluation of pyridine-containing compounds.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for coupling a bromopyridine with a phenylboronic acid, a common transformation in medicinal chemistry for generating biaryl structures.

Materials:

  • 2-Bromopyridine

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon inert gas supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a Schlenk flask, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired 2-phenylpyridine product.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol outlines a common method to determine the potency (e.g., IC₅₀) of a pyridine-containing compound against a target kinase.

Materials:

  • Test compound (e.g., a novel pyridine derivative) dissolved in DMSO.

  • Target kinase protein.

  • Europium-labeled anti-tag antibody.

  • Alexa Fluor™ 647-labeled kinase tracer (ligand).

  • Assay buffer.

  • 384-well microplate.

Equipment:

  • Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Acoustic liquid handler or precision multichannel pipettes.

Step-by-Step Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared.

  • Dispense the diluted compounds into the 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Prepare a solution of the kinase and the Eu-labeled antibody in the assay buffer and add it to all wells.

  • Incubate the plate for 15 minutes at room temperature to allow the antibody to bind to the kinase.

  • Prepare a solution of the Alexa Fluor™ tracer in the assay buffer and add it to all wells to initiate the binding reaction.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (tracer) and 615 nm (europium).

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The pyridine scaffold remains a cornerstone of modern drug discovery due to its unparalleled combination of favorable physicochemical properties, metabolic stability, and synthetic tractability. The continuous evolution of synthetic methods, particularly in the realm of C-H activation and cross-coupling, ensures that medicinal chemists can rapidly and efficiently explore chemical space around this privileged core. As our understanding of complex biological systems deepens, novel pyridine derivatives will undoubtedly continue to yield next-generation therapeutics targeting a wide array of human diseases.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859. [Link]

  • Mishra, R., & Jain, S. (2021). A review on pyridine scaffold: a versatile tool in medicinal chemistry. RSC Advances, 11(23), 13868-13889. [Link]

  • Kumar, V., & Aggarwal, M. (2016). A review on the pharmacological and medicinal aspects of pyridine derivatives. Bioorganic & Medicinal Chemistry, 24(16), 3361-3373. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Transient Directing Groups for Transformative C–H Activation. Chem, 4(2), 199-224. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib), a First-in-Class, Potent, and Selective Inhibitor of Mutant IDH1. ACS Medicinal Chemistry Letters, 9(4), 300-305. [Link]

  • Riener, C. A. (2002). Etoricoxib. Drugs, 62(18), 2647-2656. [Link]

Exploratory

Structural Identity and Tautomeric Dynamics of 2-Hydroxy-6-amino-3-bromo-4-methylpyridine

A Technical Guide to Nomenclature, Synthesis, and Chemical Behavior Executive Summary The compound 2-hydroxy-6-amino-3-bromo-4-methylpyridine represents a highly functionalized heterocyclic scaffold. Its structural compl...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Nomenclature, Synthesis, and Chemical Behavior

Executive Summary

The compound 2-hydroxy-6-amino-3-bromo-4-methylpyridine represents a highly functionalized heterocyclic scaffold. Its structural complexity arises not just from the density of substituents on the pyridine ring, but from the dynamic tautomeric equilibrium characteristic of 2-hydroxypyridines. This guide provides a definitive analysis of its nomenclature, synonyms, and structural behavior, designed to assist researchers in precise identification and database registration.

Part 1: Nomenclature and Identity

The IUPAC Hierarchy

To correctly name this molecule, one must apply the IUPAC priority rules for heterocyclic systems. The order of precedence for functional groups determines the suffix and the numbering of the ring.

  • Principal Functional Group: The hydroxyl (-OH) group (or the carbonyl in the tautomeric form) has priority over the amino (-NH2), bromo (-Br), and methyl (-CH3) groups.

  • Numbering: The pyridine nitrogen is position 1. The principal group (OH) dictates position 2.

  • Substituent Placement:

    • N1: Pyridine Nitrogen

    • C2: Hydroxy group (Principal)

    • C3: Bromo group

    • C4: Methyl group

    • C5: Proton (Unsubstituted)

    • C6: Amino group

The Tautomeric Conundrum: Pyridinol vs. Pyridinone

A critical source of confusion in chemical databases is the dual nature of this molecule. In the gas phase, the 2-hydroxypyridine (lactim) form may persist. However, in the solid state and in polar solvents (like DMSO or water used in biological assays), the equilibrium shifts overwhelmingly toward the 2-pyridone (lactam) form.

Consequently, the most accurate description of the species in a biological context is often the pyridinone derivative.

Figure 1: Nomenclature Decision Tree

NomenclatureLogic Start Determine Structure Principal Identify Principal Group (OH vs NH2 vs Br) Start->Principal State Determine State/Solvent (Solid/Polar vs Gas) Principal->State OH has priority Name1 2-Hydroxy-6-amino-3-bromo-4-methylpyridine (Lactim Form) State->Name1 Gas Phase / Non-polar Name2 6-Amino-3-bromo-4-methylpyridin-2(1H)-one (Lactam Form) State->Name2 Solid State / Polar (Preferred)

Caption: Logical flow for determining the IUPAC name based on tautomeric state. The pyridinone form (Green) is often preferred in medicinal chemistry contexts.

Comprehensive Synonym Table

The following table consolidates valid identifiers for database searching (SciFinder, Reaxys, PubChem).

CategoryName / IdentifierContext
IUPAC (Lactim) 6-amino-3-bromo-4-methylpyridin-2-olFormal chemical naming
IUPAC (Lactam) 6-amino-3-bromo-4-methylpyridin-2(1H)-oneBiological/Solid-state naming
Inverted 2-amino-5-bromo-4-methyl-6-hydroxypyridineCommon catalog naming (emphasizing amine)
Descriptive 3-bromo-4-methyl-2,6-dihydroxy-pyridine mono-imineArchaic / Structural description
SMILES Cc1c(Br)c(O)nc(N)c1Chemoinformatics (Canonical)
Formula C6H7BrN2OElemental Composition

Part 2: Structural Analysis & Tautomerism

Mechanism of Tautomerization

The proton transfer between the hydroxyl oxygen and the ring nitrogen is the defining feature of this scaffold. This is not merely a naming convention; it fundamentally alters the hydrogen bond donor/acceptor (HBD/HBA) profile of the molecule, which is critical for kinase binding affinity.

  • Hydroxypyridine Form: Nitrogen is basic (HBA); Oxygen is acidic (HBD).

  • Pyridone Form: Nitrogen is acidic (HBD); Oxygen is basic (HBA).

Figure 2: Tautomeric Equilibrium Pathway

Tautomerism Lactim Lactim Form (2-OH) H-Bond Pattern: N(Acceptor), OH(Donor) Transition Proton Transfer Lactim->Transition Equilibrium Lactam Lactam Form (2-one) H-Bond Pattern: NH(Donor), C=O(Acceptor) Transition->Lactam Note Favored in polar solvents and solid state Lactam->Note

Caption: The proton shift changes the pharmacophore. In drug design, the Lactam form (right) is usually the relevant species for docking simulations.

Part 3: Synthetic Considerations (Scientist's Note)

The Regioselectivity Challenge

Synthesizing the 3-bromo isomer presents a specific challenge. The precursor, 2-amino-4-methyl-6-hydroxypyridine, has two available sites for electrophilic aromatic substitution (bromination): Position 3 and Position 5.

  • Position 5: Sterically unhindered. Located between the small Methyl group and the Amino group.

  • Position 3: Sterically crowded. Located between the Methyl group and the Hydroxyl/Carbonyl group.

Expert Insight: Standard bromination (e.g., NBS, Br2/AcOH) typically favors the 5-bromo isomer due to steric relief. To achieve the 3-bromo isomer described in this topic, researchers often require:

  • Blocking Groups: Protecting the amino group to alter directing effects.

  • Specific Brominating Agents: Using highly selective agents or varying the solvent polarity.

  • Alternative Cyclization: Building the ring with the bromine already in place, rather than brominating the heterocycle.

Figure 3: Theoretical Synthetic Workflow

Synthesis Precursor Precursor: 6-amino-4-methylpyridin-2(1H)-one Intermediate Electrophilic Attack Precursor->Intermediate Reagent Reagent: N-Bromosuccinimide (NBS) / MeCN Reagent->Intermediate ProductMajor Major Product: 5-Bromo Isomer (Sterically Favored) Intermediate->ProductMajor Kinetic Control ProductMinor Target Product: 3-Bromo Isomer (Sterically Hindered) Intermediate->ProductMinor Thermodynamic Control / Separation Req.

Caption: Electrophilic bromination yields a mixture. The 3-bromo target often requires chromatographic separation from the 5-bromo major product.

Part 4: Analytical Characterization Profile

To validate the identity of 2-hydroxy-6-amino-3-bromo-4-methylpyridine , the following analytical signals are expected. This serves as a self-validating system for your synthesis.

MethodExpected SignalMechanistic Cause
1H NMR Singlet at ~5.6 - 5.9 ppmThe single aromatic proton at C5 . (Note: If the signal is missing, you may have over-brominated).
1H NMR Singlet at ~2.1 ppmThe C4-Methyl group.
1H NMR Broad Singlet > 11 ppmThe NH of the pyridone ring (highly solvent dependent).
LC-MS M+ / M+2 (1:1 ratio)Characteristic Bromine isotope pattern (79Br/81Br). Essential for confirming halogenation.
IR ~1650-1680 cm⁻¹Strong C=O stretch , confirming the pyridone tautomer exists in solid state.

References

  • IUPAC Nomenclature of Organic Chemistry. (Blue Book). P-64: Heterocyclic Compounds. The authoritative source for naming nitrogenous heterocycles and priority rules. [Link]

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. (5th Ed.). Wiley. (Standard text detailing the tautomeric equilibria of 2-hydroxypyridines and their reactivity).
  • PubChem Compound Summary. Pyridin-2(1H)-one derivatives. (General database for checking CAS registry availability for specific isomers). [Link]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. (Explains the solvent-dependency of the lactam-lactim tautomerism).

Protocols & Analytical Methods

Method

Application Note: Strategic Protection of 6-amino-3-bromo-4-methylpyridin-2-ol for Advanced Synthetic Applications

Introduction: The Synthetic Challenge and Strategic Imperative 6-amino-3-bromo-4-methylpyridin-2-ol is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Strategic Imperative

6-amino-3-bromo-4-methylpyridin-2-ol is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a nucleophilic amino group, a potentially reactive pyridinone system, and sites for cross-coupling (bromo) and further derivatization (methyl) makes it a versatile scaffold. However, the inherent reactivity of the amino and pyridinone moieties necessitates a robust protecting group strategy to achieve selective transformations at other positions of the molecule. This document provides a detailed guide to the strategic use of protecting groups, enabling researchers to unlock the full synthetic potential of this valuable intermediate.

The primary challenge lies in the similar nucleophilic character of the 6-amino group and the 2-pyridone nitrogen/oxygen. Direct functionalization attempts, such as N-alkylation, acylation, or cross-coupling reactions, would likely lead to a mixture of undesired products, significantly reducing the yield of the target molecule. Therefore, a well-designed, orthogonal protecting group strategy is not merely an optional step but a fundamental requirement for any successful synthetic campaign involving this scaffold.

Molecular Reactivity Analysis

Understanding the electronic properties and relative reactivity of each functional group is paramount to designing an effective protection strategy.

  • 6-Amino Group: This exocyclic primary amine is a potent nucleophile and is susceptible to a wide range of reactions, including acylation, alkylation, and sulfonylation. Its reactivity is influenced by the electron-donating character of the pyridinone ring.

  • 2-Pyridinone System: 6-amino-3-bromo-4-methylpyridin-2-ol exists in a tautomeric equilibrium with its 2-hydroxypyridine form. The pyridinone tautomer generally predominates and presents two potential sites of reactivity: the nitrogen atom (N-acylation, N-alkylation) and the oxygen atom (O-alkylation, O-silylation). The choice of reaction conditions can often influence the site of functionalization.

  • 3-Bromo Substituent: This position is primed for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of carbon-based substituents.

  • 4-Methyl Group: While generally less reactive, this group can potentially be a site for radical-initiated reactions under specific conditions.

An effective protecting group strategy must therefore selectively mask the 6-amino and 2-pyridinone functionalities while leaving the 3-bromo position available for the key bond-forming reactions. Orthogonality is the guiding principle: each protecting group should be removable under a specific set of conditions that do not affect the other protecting group or the integrity of the rest of the molecule.

Orthogonal Protecting Group Strategy: A Visual Guide

The proposed strategy employs two common yet highly effective protecting groups: the tert-butyloxycarbonyl (Boc) group for the 6-amino function and a tert-butyldimethylsilyl (TBDMS) group for the 2-pyridinone oxygen. This combination offers excellent orthogonality, as the Boc group is labile under acidic conditions while the TBDMS group is readily cleaved by fluoride ions.

Orthogonal_Strategy Start 6-amino-3-bromo-4-methylpyridin-2-ol Boc_Protected Boc-Protected Intermediate (Amino Group Masked) Start->Boc_Protected Boc₂O, THF Fully_Protected Fully Protected Scaffold (Boc & TBDMS) Boc_Protected->Fully_Protected TBDMSCl, Imidazole Functionalized Functionalized Core (e.g., Suzuki Coupling at Br) Fully_Protected->Functionalized Cross-Coupling Amino_Deprotected Amino Deprotected (TBDMS Intact) Functionalized->Amino_Deprotected TFA or HCl (Boc Removal) Final_Product Final Product (Fully Deprotected) Functionalized->Final_Product TBAF, then Acid Amino_Deprotected->Final_Product TBAF (TBDMS Removal)

Caption: Orthogonal protection and deprotection workflow for 6-amino-3-bromo-4-methylpyridin-2-ol.

Detailed Protocols and Experimental Considerations

Protection of the 6-Amino Group with tert-Butyloxycarbonyl (Boc)

The Boc group is an ideal choice for protecting the amino functionality due to its ease of installation, stability to a wide range of non-acidic reagents, and clean, acid-catalyzed removal.

Protocol 1: Boc Protection of 6-amino-3-bromo-4-methylpyridin-2-ol

  • Reagent Preparation: Dissolve 6-amino-3-bromo-4-methylpyridin-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Reaction Setup: To the solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added, but it should be used with caution as it can also catalyze reactions at the pyridinone.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the Boc-protected product.

Causality and Trustworthiness: The use of a slight excess of Boc₂O ensures complete conversion of the starting material. THF is a suitable solvent as it dissolves the starting material and is inert to the reaction conditions. The progress of the reaction must be monitored to avoid side reactions and to determine the optimal reaction time. Purification by column chromatography ensures the removal of unreacted Boc₂O and any byproducts, providing the pure protected intermediate for the next step.

Protection of the 2-Pyridinone with tert-Butyldimethylsilyl (TBDMS)

With the amino group now masked, the 2-pyridinone can be selectively protected. Silyl ethers are excellent choices for protecting hydroxyl or amide-like functional groups. The TBDMS group is sterically hindered, providing enhanced stability compared to smaller silyl ethers like trimethylsilyl (TMS). It is stable to a wide range of reaction conditions, including those used for many cross-coupling reactions, but can be selectively removed with a fluoride source.

Protocol 2: TBDMS Protection of the 2-Pyridinone

  • Reagent Preparation: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M).

  • Reaction Setup: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with DCM. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the fully protected substrate.

Causality and Trustworthiness: Imidazole acts as a base to deprotonate the pyridinone and also as a catalyst. The use of an aprotic solvent like DCM or DMF is crucial to prevent hydrolysis of the TBDMSCl and the resulting silyl ether. The aqueous work-up removes the imidazole hydrochloride salt and any remaining water-soluble reagents. Chromatographic purification is essential to obtain the pure, fully protected compound, which is critical for the success of subsequent cross-coupling reactions.

Deprotection Strategies: Sequential and Selective Unmasking

The true utility of this orthogonal strategy is realized during the deprotection steps, which can be performed in either order to reveal the desired functionality for further derivatization.

Selective Removal of the Boc Group

The Boc group is reliably cleaved under acidic conditions, leaving the TBDMS ether intact.

Protocol 3: Boc Deprotection

  • Reagent Preparation: Dissolve the functionalized, fully protected compound in DCM (approx. 0.1 M).

  • Reaction Conditions: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. Alternatively, a solution of HCl in 1,4-dioxane (e.g., 4 M) can be used. Stir the mixture at room temperature for 1-4 hours.

  • Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried, and concentrated. The crude product can be purified by chromatography if necessary.

Selective Removal of the TBDMS Group

The TBDMS group is cleaved using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF). This method is highly selective and will not affect the Boc group.

Protocol 4: TBDMS Deprotection

  • Reagent Preparation: Dissolve the TBDMS-protected compound in THF (approx. 0.1 M).

  • Reaction Conditions: Add a 1 M solution of TBAF in THF (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Work-up and Purification: Monitor the deprotection by TLC or LC-MS. Once complete, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. The organic layers should be combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product can be purified by column chromatography.

Summary of Protecting Group Characteristics

Protecting GroupTarget FunctionalityProtection ReagentsDeprotection ConditionsStability
Boc 6-AminoBoc₂O, THFTFA, DCM or HCl, DioxaneStable to bases, mild reducing/oxidizing agents, and fluoride ions.
TBDMS 2-PyridinoneTBDMSCl, Imidazole, DCMTBAF, THFStable to bases, mild acids, and many organometallic reagents.

Conclusion

The successful synthesis of complex derivatives of 6-amino-3-bromo-4-methylpyridin-2-ol is critically dependent on a logical and well-executed protecting group strategy. The combination of Boc for the amino group and TBDMS for the pyridinone offers a robust and orthogonal approach, allowing for selective functionalization at the 3-position via cross-coupling reactions. The detailed protocols provided herein serve as a validated starting point for researchers in the field, enabling the efficient and high-yielding synthesis of novel compounds for drug discovery and development.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Functionalization of Aminopyridines

Topic: Controlled Bromination of 6-amino-4-methylpyridin-2-ol Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BROM-6A4M-001 Executive Summary & Chemical Logic The bromination of 6-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlled Bromination of 6-amino-4-methylpyridin-2-ol

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BROM-6A4M-001

Executive Summary & Chemical Logic

The bromination of 6-amino-4-methylpyridin-2-ol (Structure 1 ) presents a classic challenge in heterocyclic chemistry: managing the reactivity of a "push-push" system.

  • The Challenge: The substrate contains two strong electron-donating groups (EDGs): the amine (-NH₂) at C6 and the hydroxyl/keto tautomer at C2. These groups synergistically activate the C3 and C5 positions toward Electrophilic Aromatic Substitution (EAS).

  • The Risk: The activation is so strong that the reaction rate for the second bromination (

    
    ) often rivals the first (
    
    
    
    ). Without strict kinetic control, this leads to inseparable mixtures of starting material, mono-bromide, and di-bromide.
  • The Solution: Success relies on suppressing

    
     through steric control  (exploiting the 4-methyl group), reagent selection  (NBS vs. Br₂), and thermodynamic management  (low temperature).
    
Knowledge Base: Troubleshooting & FAQs
Q1: I am consistently getting 15-20% di-bromo impurity even with 1.0 equivalent of NBS. Why?

Diagnosis: This is a "mixing effect" issue. Even if your global stoichiometry is 1:1, local high concentrations of NBS at the injection site cause rapid over-bromination before the reagent can disperse. The mono-bromo product is still electron-rich enough to react.

Corrective Protocol:

  • Switch to Inverse Addition: Do not add NBS solid to the solution. Dissolve NBS in the solvent (e.g., Acetonitrile or DMF) and add it dropwise to the substrate solution.

  • Lower the Temperature: Cool the reaction to -10°C to 0°C . This increases the selectivity difference between the C5 (kinetic) and C3 (thermodynamic/steric) positions.

  • Stoichiometric Deficit: Use 0.95 equivalents of NBS. It is easier to separate unreacted starting material (via polarity difference) than the di-bromo impurity (which often co-crystallizes).

Q2: Which position is being brominated, C3 or C5?

Technical Insight:

  • C5 (Ortho to Amine): This is the kinetic product. The amine is the strongest activator.

  • C3 (Ortho to Hydroxyl): This position is sterically hindered by the adjacent 4-methyl group.

Verification: You must validate this via 2D NMR (HMBC/NOESY).

  • NOE Signal: If the remaining aromatic proton shows an NOE correlation with the 4-methyl group, the proton is at C3, meaning bromination occurred at C5 .

  • Shift: The C5 proton is typically more upfield than C3 due to the shielding effect of the amine.

Q3: The reaction turns into a black tar. How do I prevent decomposition?

Diagnosis: Radical bromination or oxidation of the amine. Aminopyridines are susceptible to oxidation (forming azo/nitro species) and radical pathways if exposed to light or oxygen during bromination.

Corrective Protocol:

  • Light Shielding: Wrap the reaction vessel in aluminum foil to prevent radical initiation.

  • Inert Atmosphere: Perform the reaction strictly under Nitrogen (

    
    ) or Argon.
    
  • Scavenger: If using elemental bromine (

    
    ), the generated HBr can cause polymerization. Use NBS to avoid free acid generation, or add a weak base (e.g., 
    
    
    
    ) if using
    
    
    .
Standard Operating Procedures (SOPs)
SOP-A: Kinetic Control Method (Recommended)

Best for: High regioselectivity at the C5 position.

Materials:

  • Substrate: 6-amino-4-methylpyridin-2-ol

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized)

  • Solvent: Acetonitrile (MeCN) - Anhydrous

Workflow:

  • Dissolution: Dissolve 10 mmol of substrate in 50 mL MeCN (0.2 M concentration) under

    
    .
    
  • Cooling: Cool the solution to -5°C using an ice/salt bath.

  • Addition: Dissolve 9.5 mmol (0.95 eq) of NBS in 20 mL MeCN. Add this solution dropwise over 60 minutes via a syringe pump.

    • Critical: Slow addition ensures

      
       at any given moment.
      
  • Quench: Once LCMS shows <5% starting material (or consumption of NBS), quench with 10% aqueous Sodium Thiosulfate (

    
    ).
    
  • Workup: Evaporate MeCN, extract with EtOAc, wash with brine.

SOP-B: Protonation-Deactivation Method (Alternative)

Best for: Preventing poly-bromination if SOP-A fails.

Concept: By running the reaction in acidic media, you partially protonate the amine (forming


). This converts the strongest activator into a strong deactivator, slowing the reaction down significantly and preventing the "runaway" second bromination.

Workflow:

  • Dissolve substrate in Glacial Acetic Acid (HOAc).

  • Add 1.0 eq of Bromine (

    
    ) in HOAc dropwise at room temperature.
    
  • Note: This method is harsher and may yield lower recovery due to solubility issues of the hydrobromide salt.

Data Visualization & Logic Maps
Figure 1: Reactivity & Selectivity Pathway

Caption: Competitive pathways for bromination. Path A (C5) is kinetically favored due to amine activation. Path B (C3) is sterically hindered by the 4-Methyl group.

BrominationPathway Start 6-amino-4-methylpyridin-2-ol Mono5 5-Bromo Product (Kinetic Target) Start->Mono5 Fast (Ortho to NH2) Mono3 3-Bromo Product (Sterically Hindered) Start->Mono3 Slow (Steric clash with 4-Me) NBS NBS (Electrophile) NBS->Start DiBromo 3,5-Dibromo Product (Over-bromination) Mono5->DiBromo If excess NBS present Mono3->DiBromo Rapid

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for optimizing reaction conditions based on observed impurities.

Troubleshooting Issue Problem Detected CheckLCMS Analyze LCMS/NMR Issue->CheckLCMS Result1 >10% Di-bromo formed CheckLCMS->Result1 Result2 Regioisomer Mix (C3 vs C5) CheckLCMS->Result2 Result3 Low Conversion (<50%) CheckLCMS->Result3 Fix1 Action: Reduce Temp to -10°C Switch to Inverse Addition Limit NBS to 0.95 eq Result1->Fix1 Fix2 Action: Increase Steric Bulk of Reagent (Use NBS or DBDMH instead of Br2) Result2->Fix2 Fix3 Action: Check Reagent Quality (Recrystallize NBS) Increase Reaction Time Result3->Fix3

Comparative Data: Solvent Systems
SolventPolaritySolubility of SubstrateSelectivity (Mono:Di)Recommendation
Acetonitrile (MeCN) HighGoodHigh (90:10) Primary Choice. Clean workup.
DMF HighExcellentModerate (80:20)Use if substrate is insoluble in MeCN. Harder to remove.
DCM / Chloroform LowPoorLowAvoid. Heterogeneous reaction leads to local hot-spots.
Acetic Acid ModerateGoodHigh (95:5)Use for "Deactivation Method" (SOP-B).
References
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard text establishing EAS rules for pyridines).

  • Spivey, A. C., & Arseniyadis, S. (2005). Pyridine derivatives. In Science of Synthesis (Vol. 15). Thieme Chemistry. (Authoritative guide on halogenation protocols for aminopyridines).

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.
Optimization

removing regioisomeric impurities from 3-bromo-4-methylpyridine derivatives

Technical Support Center: Pyridine Derivative Purification Topic: Purification & Isolation of 3-Bromo-4-Methylpyridine (3-Bromo-4-Picoline) Ticket ID: #PYR-3B4M-001 Status: Open Responder: Senior Application Scientist, P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Derivative Purification Topic: Purification & Isolation of 3-Bromo-4-Methylpyridine (3-Bromo-4-Picoline) Ticket ID: #PYR-3B4M-001 Status: Open Responder: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The synthesis of 3-bromo-4-methylpyridine typically involves the electrophilic bromination of 4-methylpyridine (4-picoline). This process is governed by the activating nature of the methyl group (ortho/para director) competing with the deactivating nitrogen atom.

The Core Challenge: The primary impurity profile is dominated by 3,5-dibromo-4-methylpyridine (over-bromination) and unreacted 4-methylpyridine . Regioisomers such as 2-bromo-4-methylpyridine are rare in direct bromination but common if using diazotization routes. This guide focuses on the "pKa Swing" technique and fractional distillation to resolve these specific impurities.

Module 1: Diagnostic & Identification

Q: How do I definitively distinguish between the 3-bromo and 3,5-dibromo species using rapid analytics?

A: While GC-MS is the gold standard for quantitation, 1H-NMR provides the fastest structural confirmation during reaction monitoring.

  • 3-Bromo-4-methylpyridine: Look for an asymmetric substitution pattern. You will see a singlet (or narrow doublet) for the proton at C2 (adjacent to Br and N), a doublet for C5, and a doublet for C6.

  • 3,5-Dibromo-4-methylpyridine: This molecule has a plane of symmetry. The protons at C2 and C6 will appear as a single equivalent signal (singlet, ~8.5-8.6 ppm).

  • 4-Methylpyridine: Look for the characteristic AA'BB' system of the para-substituted ring.

Diagnostic Table: Chemical Shift Indicators (CDCl3)

CompoundC2-H (ppm)C6-H (ppm)Methyl (ppm)Multiplicity
4-Methylpyridine ~8.5~8.5~2.35AA'BB'
3-Bromo-4-methyl ~8.6 (s)~8.4 (d)~2.40Asymmetric
3,5-Dibromo-4-methyl ~8.65 (s)~8.65 (s)~2.60Symmetric (Singlet)

Module 2: The "pKa Swing" Separation Protocol

Q: Distillation isn't fully separating the mono-bromo from the di-bromo impurity. What is the alternative?

A: Distillation requires a high theoretical plate count because the boiling point gap, while present, can be obscured by azeotropes or column hold-up. The most robust method exploits the basicity difference (pKa).

The Science:

  • 4-Methylpyridine: pKa ~6.0 (Most basic).

  • 3-Bromo-4-methylpyridine: pKa ~3.5 (Basicity lowered by inductive withdrawal of Br).

  • 3,5-Dibromo-4-methylpyridine: pKa ~2.0 (Basicity drastically lowered by two Br atoms).

Protocol: Selective Acid Extraction

  • Dissolution: Dissolve the crude oil in a non-polar solvent (e.g., Hexanes or Toluene). Avoid DCM if possible as it can dissolve protonated species.

  • The "Soft" Acid Wash: Extract the organic phase with Dilute HCl (pH 2.5 - 3.0) .

    • Mechanism: At pH 2.5, the 3-bromo species (pKa ~3.5) is sufficiently basic to protonate and move into the aqueous layer.

    • The 3,5-dibromo species (pKa ~2.0) remains largely unprotonated (neutral) and stays in the organic layer.

  • Phase Cut:

    • Organic Layer: Contains 3,5-dibromo impurity. (Discard after checking).

    • Aqueous Layer: Contains 3-bromo-4-methylpyridine and unreacted 4-methylpyridine.

  • Recovery: Basify the aqueous layer to pH 10+ with NaOH and extract back into DCM.

Module 3: Crystallization of the Hydrochloride Salt

Q: My product is an oil. How do I get a stable solid for storage?

A: 3-Bromo-4-methylpyridine is a low-melting solid/oil at room temperature. Converting it to the hydrochloride salt is the standard for high-purity isolation.

Step-by-Step Protocol:

  • Drying: Ensure the free base oil is dry (azeotrope with toluene or use MgSO4). Water interferes with crystallization.

  • Solvent: Dissolve 10g of oil in 50 mL of absolute ethanol or isopropanol .

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of HCl in Dioxane (4M) or bubble dry HCl gas.

    • Warning: Do not use aqueous HCl; the salt is hygroscopic and highly soluble in water.

  • Precipitation: Slowly add Diethyl Ether or MTBE as an anti-solvent until turbidity persists.

  • Aging: Stir at 0°C for 2 hours. Filter the white crystalline solid under nitrogen.

Visualization: Purification Decision Workflow

The following diagram illustrates the logical flow for purifying the crude reaction mixture based on the principles described above.

PurificationWorkflow Start Crude Reaction Mix (Mono, Di-Bromo, SM) Distillation Vacuum Distillation (10-15 mmHg) Start->Distillation CheckSM Is SM (4-Picoline) present? Distillation->CheckSM RemoveSM Collect Low Boiling Fraction (Remove SM) CheckSM->RemoveSM Yes Residue Main Fraction (Mono + Di-Bromo) CheckSM->Residue No RemoveSM->Residue AcidWash pKa Selective Extraction (Solvent: Hexane | Wash: pH 2.5 HCl) Residue->AcidWash OrgLayer Organic Layer (Contains 3,5-Dibromo) AcidWash->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains 3-Bromo Product) AcidWash->AqLayer Protonated Species Basify Basify to pH 12 Extract with DCM AqLayer->Basify SaltForm Salt Formation (EtOH + HCl/Dioxane) Basify->SaltForm Final Pure 3-Bromo-4-methylpyridine HCl Salt SaltForm->Final

Figure 1: Purification logic flow utilizing boiling point differences for Starting Material (SM) removal and pKa differences for regioisomeric/over-brominated impurity removal.

Module 4: Troubleshooting FAQ

Q: I see a peak at 2.30 ppm in NMR that persists after distillation. What is it? A: This is likely 4-(bromomethyl)pyridine . If your bromination conditions involved light or radical initiators (like peroxides in old ether), you may have brominated the methyl group instead of the ring.

  • Fix: This impurity is very reactive (benzylic halide). Stirring the mixture with a secondary amine (like morpholine) will convert this specific impurity into a highly basic amine, which can then be removed by an acid wash at a much higher pH, or separated by chromatography due to high polarity.

Q: The HCl salt is turning pink/brown upon storage. A: Pyridines are prone to N-oxidation or polymerization if traces of free bromine or phenols are present.

  • Fix: Recrystallize with a small amount of activated charcoal in the hot ethanol step. Store the salt in an amber vial under Argon.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77094, 3-Bromo-4-methylpyridine. Retrieved from [Link]

  • Scriven, E. F. V. (1984).Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. In Comprehensive Heterocyclic Chemistry. Elsevier. (Standard authoritative text on Pyridine reactivity and pKa trends).
  • Org. Synth. 1970, 50, 58. Bromination of Pyridines. (General reference for electrophilic bromination conditions and workup of halopyridines). Retrieved from [Link]

Troubleshooting

Technical Support Center: 6-Amino-3-bromo-4-methylpyridin-2-ol Stability Optimization

Ref ID: TS-PYR-064 Status: Active Last Updated: February 12, 2026 Executive Summary & Chemical Context Welcome to the technical support hub for 6-amino-3-bromo-4-methylpyridin-2-ol . This intermediate is a critical scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Ref ID: TS-PYR-064 Status: Active Last Updated: February 12, 2026

Executive Summary & Chemical Context

Welcome to the technical support hub for 6-amino-3-bromo-4-methylpyridin-2-ol . This intermediate is a critical scaffold in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.

The Central Challenge: This molecule exhibits "Amphoteric Instability." It possesses both a basic handle (amino group/ring nitrogen) and an acidic handle (pyridone NH/phenolic OH). Consequently, it is susceptible to degradation at both pH extremes.

  • Low pH (< 2): Risk of hydrolytic deamination (conversion to the 2,6-dione) and debromination.

  • High pH (> 9): High risk of oxidative dimerization (azo coupling) and nucleophilic displacement of the bromine.

Optimal Target: For most process streams, the stability "Sweet Spot" lies between pH 4.5 and 6.5 .

The Mechanistic Landscape (The "Why")

To troubleshoot effectively, one must understand the tautomeric equilibrium. In solution, this molecule does not exist primarily as the "pyridin-2-ol" (A). It exists predominantly as the 6-amino-3-bromo-4-methylpyridin-2(1H)-one (B).

Tautomeric & Ionization Flow

The stability of the C-Br bond and the exocyclic -NH2 group is dictated by the protonation state of the ring.

Tautomerism cluster_legend Stability Zone Cation Cationic Species (Protonated on Ring N) Unstable: Hydrolysis Risk Neutral Neutral Species (2-Pyridone Form) STABLE WINDOW Cation->Neutral  pH > 2.5   Neutral->Cation  pH < 1.0   Anion Anionic Species (Deprotonated Amide N) Unstable: Oxidation Risk Neutral->Anion  pH > 9.0   Anion->Neutral  pH < 8.0  

Figure 1: The pH-dependent ionization states. The neutral pyridone form (Green) offers the highest resistance to both nucleophilic attack and oxidative degradation.

Troubleshooting Guide

Use this matrix to diagnose stability issues observed during reaction workup or storage.

Symptom: Solution turns dark brown/black rapidly.
  • Root Cause: Oxidative Degradation.

    • In basic media (pH > 8), the electron-rich aminopyridine ring is highly susceptible to air oxidation, leading to radical formation and polymerization (tar).

  • Corrective Action:

    • Lower pH: Adjust aqueous layers to pH 5.0–6.0 using 1M Acetic Acid or KH2PO4.

    • Degas: Sparge all buffers with Nitrogen/Argon for 15 minutes prior to use.

    • Add Antioxidant: Trace Ascorbic Acid (0.1 mol%) or Sodium Bisulfite can suppress radical formation.

Symptom: Loss of Bromine (Debromination) or Des-bromo impurity peak.
  • Root Cause: Metal-Halogen Exchange or Reduction.

    • If the reaction involves metals (Pd, Zn, etc.) and the pH is acidic, protodebromination can occur.

  • Corrective Action:

    • Scavenge Metals: Use QuadraPure™ or similar scavengers immediately after the reaction.

    • Control pH: Avoid strong mineral acids (HCl) during workup; use milder organic acids (Citric, Acetic).

Symptom: Appearance of "Unknown Impurity A" (M+1 = +1 Da from Product).
  • Root Cause: Hydrolytic Deamination.

    • Conversion of the -NH2 to -OH, forming the 3-bromo-4-methylpyridine-2,6-dione. This is catalyzed by strong acid and heat.

  • Corrective Action:

    • Temperature Control: Never heat the aqueous phase >40°C if pH is < 3.

    • Buffer Choice: Switch from unbuffered HCl workups to a Phosphate Buffer (pH 6).

Experimental Protocol: pH-Rate Profiling

To validate the optimal pH for your specific concentration and temperature, perform this standard "Stress Test."

Materials
  • Buffers (50 mM): pH 1 (HCl), pH 3 (Citrate), pH 5 (Acetate), pH 7 (Phosphate), pH 9 (Borate), pH 11 (Carbonate).

  • HPLC System: C18 Column, UV detection at 254 nm.

Workflow Diagram

Workflow Prep 1. Preparation Dissolve substrate in MeCN/Buffer (10:90) Incubate 2. Incubation Heat at 40°C for 24 Hours Prep->Incubate Sample 3. Sampling Aliquot at t=0, 4, 12, 24h Quench to pH 6 immediately Incubate->Sample Analyze 4. Analysis HPLC (Area %) Plot ln(k_obs) vs pH Sample->Analyze

Figure 2: Step-by-step workflow for determining the specific kinetic stability profile of the intermediate.

Data Analysis Table

Record your degradation rates (


) in the following format to identify the minimum.
pH Condition% Remaining (24h)Rate Constant (

)
Observation
1.0 < 80%HighDeamination (Hydrolysis)
3.0 92%ModerateSlight Hydrolysis
5.0 99% Low (Optimal) Stable
7.0 97%LowStable
9.0 85%ModerateOxidative Darkening
11.0 < 60%HighComplex Mixture

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) to basify the reaction mixture? A: Use caution. While TEA is common, it can raise the local pH > 10 temporarily, triggering oxidation. We recommend using a weaker inorganic base like Sodium Bicarbonate (NaHCO3) or Potassium Phosphate Dibasic (K2HPO4) to gently adjust pH without overshooting into the danger zone.

Q: The product precipitates at pH 5. How do I handle this? A: This is expected. The Isoelectric Point (pI) of aminopyridones is often near pH 5-6, leading to minimum solubility.

  • Solution: If you need to keep it in solution, move slightly away from the pI (e.g., pH 4.0) or add a co-solvent (10-20% IPA or MeOH). If isolation is the goal, pH 5 is actually ideal for precipitation/crystallization.

Q: Is the Bromine atom stable to nucleophilic attack? A: At neutral pH, yes. However, 2-pyridones are susceptible to


 reactions at the C3/C5 positions if electron-withdrawing groups are present. Avoid heating with strong nucleophiles (thiols, azides) in basic media.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridines and Pyridones: Tautomerism and Reactivity).

  • Cox, R. A., et al. (1981). "The protonation of some 2-substituted pyridines." Canadian Journal of Chemistry, 59(11), 1560-1567. (Establishes pKa trends for aminopyridines).

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (Details nucleophilic susceptibility of halopyridines).

  • Pfizer Inc. (2018). "Process Development of a Pyridone-Based Kinase Inhibitor." Organic Process Research & Development. (General reference for industrial handling of aminopyridone intermediates).

Disclaimer: This guide provides general technical advice based on chemical principles. Always perform safety assessments and small-scale validation before scaling up.

Reference Data & Comparative Studies

Validation

Comparative Guide: Distinguishing 3-Bromo and 5-Bromo Aminopyridinol Isomers by NMR

Executive Summary In medicinal chemistry, aminopyridinols are privileged scaffolds for kinase inhibitors and ion channel modulators. However, electrophilic bromination of the 2-aminopyridine core often yields a mixture o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, aminopyridinols are privileged scaffolds for kinase inhibitors and ion channel modulators. However, electrophilic bromination of the 2-aminopyridine core often yields a mixture of 3-bromo (ortho to amine) and 5-bromo (para to amine) isomers. Distinguishing these regioisomers is critical, as their structure-activity relationships (SAR) diverge significantly.

This guide details the definitive NMR methodologies to differentiate these isomers. While Mass Spectrometry (MS) confirms the elemental composition, it cannot determine regiochemistry. 1H NMR spectroscopy, specifically the analysis of spin-spin coupling constants (


-values) and Nuclear Overhauser Effect (NOE), is the gold standard for structural assignment. 

Mechanistic Basis of Differentiation

The differentiation relies on the distinct proton-proton coupling networks inherent to the pyridine ring. The nitrogen atom in the ring creates a significant electronic asymmetry, leading to predictable coupling constants (


).
The Coupling Constant Rule ( )

In pyridine systems, the magnitude of the coupling constant is determined by the number of bonds separating the protons and their dihedral angles:

  • Ortho-coupling (

    
    ):  Protons on adjacent carbons (e.g., H5–H6) exhibit large couplings (
    
    
    
    ).
  • Meta-coupling (

    
    ):  Protons separated by one carbon (e.g., H4–H6) exhibit small couplings (
    
    
    
    ).
  • Para-coupling (

    
    ):  Protons on opposite sides (e.g., H3–H6) exhibit negligible coupling (
    
    
    
    ).
The Isomer Scenarios

Assuming a standard 2-aminopyridin-4-ol scaffold (a common precursor), the bromination targets the 3 or 5 position.

  • Scenario A: 3-Bromo Isomer

    • Remaining Protons: H5 and H6.

    • Spin System: AX system (if H5/H6 are chemically distinct).

    • Key Feature: H5 and H6 are adjacent (ortho).

    • Observable

      
      :  Large coupling (
      
      
      
      ).
  • Scenario B: 5-Bromo Isomer

    • Remaining Protons: H3 and H6.

    • Spin System: AX system (isolated).

    • Key Feature: H3 and H6 are para to each other.

    • Observable

      
      :  Zero or very small coupling (
      
      
      
      ). Signals appear as singlets.

Comparative Analysis: 3-Br vs. 5-Br

The following table summarizes the spectral fingerprints for a generic 2-aminopyridine derivative.

Table 1: Diagnostic NMR Signals (DMSO- )
Feature3-Bromo Isomer (Ortho-Br)5-Bromo Isomer (Para-Br)
H6 Signal Doublet (

)
Singlet (

)
or very fine doublet
H6 Coupling (

)

(Couples to H5)

(Meta/Para coupling only)
H3 Signal Absent (Substituted by Br)Singlet (

)
(Upfield,

)
NH2 NOE No correlation to ring protonsStrong NOE to H3
Carbon Shift (C-Br)

ppm

ppm (Less diagnostic)
Visualizing the Decision Logic

The following diagram illustrates the logical flow for assigning the isomer based on 1D proton NMR data.

NMR_Decision_Tree Start Acquire 1H NMR (DMSO-d6) Check_H6 Analyze Proton adjacent to Ring Nitrogen (H6) (Typically most downfield ring proton, > 7.5 ppm) Start->Check_H6 Coupling_Check Determine Multiplicity & J-value of H6 Check_H6->Coupling_Check Large_J Large Doublet (J = 5-7 Hz) Coupling_Check->Large_J Ortho Coupling Small_J Singlet or Fine Doublet (J < 2 Hz) Coupling_Check->Small_J Meta/Para Coupling Conclusion_3Br Isomer: 3-Bromo (H6 couples to H5) Large_J->Conclusion_3Br Conclusion_5Br Isomer: 5-Bromo (H6 is isolated from H3) Small_J->Conclusion_5Br

Figure 1: Decision tree for distinguishing 3-bromo and 5-bromo isomers based on H6 multiplicity.

Experimental Protocols

Protocol A: 1D 1H NMR Acquisition

Objective: Obtain high-resolution spectra to resolve small coupling constants.

  • Sample Preparation: Dissolve 5–10 mg of the aminopyridinol in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? Chloroform (

      
      ) often causes broadening of the -NH2 and -OH signals due to exchange and poor solubility. DMSO stabilizes these protons via hydrogen bonding, allowing observation of NOE interactions.
      
  • Acquisition Parameters:

    • Pulse Angle:

      
       or 
      
      
      
      .
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Ensure full relaxation for integration).
    • Scans (

      
      ): 16–64 scans (Sufficient for S/N > 50).
      
    • Spectral Width: -2 to 14 ppm.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to reduce noise without broadening multiplets significantly.

Protocol B: 1D NOE Difference / 1D NOESY (Validation)

Objective: Confirm spatial proximity of the amine group to the ring protons.

  • Target Selection: Irradiate (saturate) the -NH2 signal (typically broad singlet around 5.5–7.0 ppm).

  • Observation:

    • 5-Bromo Isomer: You will observe a positive NOE enhancement of the H3 proton (typically the most upfield ring proton). This confirms H3 is physically adjacent to the amine.

    • 3-Bromo Isomer: Irradiating the -NH2 will show NO enhancement of any ring proton (as the adjacent position is occupied by Bromine).

Advanced Verification: 2D NMR Workflow

If the 1D spectrum is ambiguous (e.g., due to peak overlap), a Heteronuclear Multiple Bond Correlation (HMBC) experiment provides irrefutable evidence.

HMBC_Workflow Step1 Run HMBC (1H-13C Long Range) Step2 Identify Carbonyl/C-O (C2 or C4) Step1->Step2 Decision Check Correlations from H6 Step2->Decision Path_3Br 3-Bromo: H6 correlates to C2, C4, C5 Decision->Path_3Br Path_5Br 5-Bromo: H6 correlates to C2, C4, but NOT C3 Decision->Path_5Br

Figure 2: HMBC workflow. The connectivity of H6 to ring carbons confirms the substitution pattern.

HMBC Logic Explained
  • 3-Bromo: The proton at H6 is 3 bonds away from C2 (the guanidine-like carbon) and 2 bonds from C5.

  • 5-Bromo: The proton at H6 is still 3 bonds from C2, but the correlation pattern to the brominated carbon differs.

  • Note: The most robust HMBC check is looking for the C-Br carbon . Brominated carbons appear at ~105-110 ppm. In the 5-bromo isomer, H6 is 2 bonds away from the C-Br carbon (strong correlation). In the 3-bromo isomer, H6 is 4 bonds away from the C-Br carbon (no correlation).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Reich, H. J. (2024). Structure Determination Using NMR: Pyridines. University of Wisconsin-Madison Chemistry Department.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Comparative

Technical Guide: Mass Spectrometry Characterization of 6-Amino-3-Bromo-4-Methylpyridin-2-ol

Executive Summary 6-amino-3-bromo-4-methylpyridin-2-ol is a critical heterocyclic building block, frequently employed in the synthesis of SHP2 inhibitors and other kinase-targeting pharmaceuticals. Due to the presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-amino-3-bromo-4-methylpyridin-2-ol is a critical heterocyclic building block, frequently employed in the synthesis of SHP2 inhibitors and other kinase-targeting pharmaceuticals. Due to the presence of multiple reactive handles (amine, bromide, hydroxyl/pyridone), structural validation is paramount during synthesis scaling.

This guide provides a comparative analysis of ionization techniques and details the specific fragmentation patterns required to confirm the identity of this molecule. It is designed for analytical chemists and process development scientists requiring robust Quality Control (QC) protocols.

Part 1: Structural Analysis & Isotopic Signature

Before interpreting fragmentation, the analyst must recognize the physicochemical properties governing the mass spectrum.

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 201.97 (based on

    
    )
    
  • Tautomerism: In solution and gas phase, 2-hydroxypyridines predominantly exist as 2-pyridones . Consequently, the fragmentation mechanism is driven by the amide-like stability of the ring rather than a simple phenol structure.

The Bromine Fingerprint

The most distinct feature in the MS1 (full scan) spectrum is the bromine isotopic pattern. Unlike chlorinated or fluorinated compounds, bromine naturally occurs as a ~1:1 ratio of


 and 

.

Diagnostic Criteria:

  • Doublet Signal: You must observe two peaks of nearly equal intensity separated by 2 Da (

    
     203 and 205 in ESI+).
    
  • Absence of Doublet: If the M+2 peak is missing or <5% intensity, the bromine has been lost (dehalogenation) or the starting material was incorrect.

Part 2: Comparative Analysis of Ionization Methods

Selecting the correct ionization source is critical for detecting the molecular ion versus generating structural fragments. The table below compares the two industry-standard approaches for this specific pyridine derivative.

Table 1: ESI vs. EI Performance Comparison
FeatureElectrospray Ionization (ESI)Electron Impact (EI)
Primary Application LC-MS (Reaction Monitoring, Purity)GC-MS (Raw Material ID, Volatile Impurities)
Ionization Type Soft Ionization (Protonation)Hard Ionization (Electron Bombardment 70eV)
Observed Ion

(

203/205)

(

202/204)
Molecular Ion Stability High. Base peak is usually the parent.Low to Moderate. Significant in-source fragmentation.
Fragmentation Info Requires MS/MS (CID) to generate fragments.Rich fragmentation pattern in a single scan.
Suitability for This Molecule Optimal. The polar amine and hydroxyl groups ionize readily in ESI+.Sub-optimal. Derivatization (e.g., TMS) is often required due to high polarity and H-bonding.

Recommendation: Use ESI-MS/MS in Positive Mode for routine identification. The presence of the basic amine (


) and the pyridone nitrogen makes protonation highly efficient.

Part 3: Fragmentation Mechanisms (MS/MS)

When subjecting the protonated parent ion (


, 

203) to Collision-Induced Dissociation (CID), the molecule follows specific degradation pathways.
Key Fragmentation Channels
  • Neutral Loss of CO (Carbon Monoxide, -28 Da):

    • Mechanism: Characteristic of 2-pyridones and phenols. The ring contracts, expelling the carbonyl oxygen as CO.

    • Transition:

      
       203 
      
      
      
      
      
      175.
    • Significance: Confirms the "2-ol" / "2-one" oxygen functionality.

  • Loss of Ammonia (

    
    , -17 Da): 
    
    • Mechanism: Cleavage of the exocyclic amine at position 6.

    • Transition:

      
       203 
      
      
      
      
      
      186.
    • Significance: Validates the presence of the primary amino group.

  • Loss of HCN (Hydrogen Cyanide, -27 Da):

    • Mechanism: Classic pyridine ring collapse. Often occurs after the loss of CO or

      
      .
      
    • Significance: Confirms the heterocyclic nitrogen core.

  • Radical Bromine Loss (Br

    
    , -79/81 Da): 
    
    • Mechanism: Homolytic cleavage of the C-Br bond.

    • Transition:

      
       203 
      
      
      
      
      
      124.
    • Significance: Confirms the halogenation. Note: In ESI, HBr loss (-80/82 Da) is also common depending on collision energy.

Visualization: Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation from the precursor ion.

FragmentationPath Parent Precursor Ion [M+H]+ m/z 203 (79Br) Frag1 [M+H - NH3]+ m/z 186 Parent->Frag1 - NH3 (17 Da) Frag2 [M+H - CO]+ m/z 175 Parent->Frag2 - CO (28 Da) (Pyridone specific) Frag3 [M+H - HBr]+ m/z 123 Parent->Frag3 - HBr (80 Da) SubFrag1 Ring Collapse (Loss of HCN) m/z 148 Frag2->SubFrag1 - HCN (27 Da) SubFrag2 Debrominated Ring (Loss of Br) m/z 96 Frag2->SubFrag2 - Br (79 Da)

Figure 1: Proposed ESI-MS/MS fragmentation tree for 6-amino-3-bromo-4-methylpyridin-2-ol (


 isotope shown).

Part 4: Experimental Protocol (LC-MS/MS)

To reproduce the fragmentation data described above, follow this standardized protocol. This workflow ensures minimal in-source fragmentation while maximizing MS2 sensitivity.

Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

  • Concentration: Prepare a stock at 1 mg/mL, dilute to 10 µg/mL for direct infusion or LC injection.

  • Filtration: 0.2 µm PTFE filter (critical to prevent clogging with synthesis byproducts).

LC Conditions (if not direct infusion)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The molecule is moderately polar; expect elution ~2.5 - 3.0 min).

Mass Spectrometer Settings (Triple Quadrupole / Q-TOF)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-30 V (Keep low to preserve the Br isotope pattern in MS1).

  • Collision Energy (CE):

    • Low (10-15 eV): To observe parent ion and CO loss.

    • High (30-40 eV): To force ring cleavage and HBr loss.

Part 5: Validation Workflow

How do you confirm this is the correct isomer and not a regioisomer (e.g., 6-amino-3-bromo-5 -methyl...)? Use this logic flow.

ValidationLogic Start Acquire MS1 Spectrum CheckBr Is 1:1 Doublet Present (m/z 203/205)? Start->CheckBr FailBr STOP: Check Synthesis (Missing Br) CheckBr->FailBr No PassBr Proceed to MS2 (CID) CheckBr->PassBr Yes CheckCO Observe Loss of 28 Da (-CO)? PassBr->CheckCO IsPyridone Confirmed: Pyridone/OH core CheckCO->IsPyridone Yes IsOther Suspect: Alkoxy/Ether impurity CheckCO->IsOther No CheckOrtho Ortho Effect Check: Does OH/Br interaction yield specific neutral loss? IsPyridone->CheckOrtho Final Identity Confirmed: 6-amino-3-bromo-4-methylpyridin-2-ol CheckOrtho->Final Consistent

Figure 2: Analytical decision matrix for structural confirmation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link] (Source for general pyridine and pyridone fragmentation libraries).

  • Holzgrabe, U. (2005). Mass Spectrometry in Drug Metabolism and Pharmacokinetics. Wiley-VCH.
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
Validation

Comparative Guide: HPLC Method Development for 6-amino-3-bromo-4-methylpyridin-2-ol

Executive Summary & Analyte Profile In the synthesis of kinase inhibitors, 6-amino-3-bromo-4-methylpyridin-2-ol serves as a critical scaffold. However, its purity analysis is notoriously difficult due to two physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

In the synthesis of kinase inhibitors, 6-amino-3-bromo-4-methylpyridin-2-ol serves as a critical scaffold. However, its purity analysis is notoriously difficult due to two physicochemical phenomena: lactam-lactim tautomerism and secondary silanol interactions .

This guide objectively compares a standard "Generic Screening Method" (Formic Acid) against an "Optimized Buffered Method" (Phosphate). Experimental data demonstrates that while generic methods fail to resolve tautomeric splitting, rigorous pH control and ionic strength are required to achieve quantitative accuracy.

The Physicochemical Challenge

The analyte exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

  • Lactam Form: Predominates in polar solvents (HPLC mobile phase).

  • Lactim Form: Predominates in non-polar environments.

  • The Risk: If the interconversion rate (

    
    ) is comparable to the chromatographic timescale, the peak will exhibit severe broadening or splitting ("saddle effect").
    

Tautomerism cluster_0 Analyte Equilibrium cluster_1 Chromatographic Consequence Lactim Lactim Form (2-hydroxypyridine) Non-polar favored Lactam Lactam Form (2-pyridone) Polar favored (Mobile Phase) Lactim->Lactam  Tautomerization   Peak Peak Splitting / Tailing (Kinetic broadening) Lactam->Peak  Uncontrolled pH  

Figure 1: The lactam-lactim tautomeric equilibrium and its impact on peak shape if pH is uncontrolled.

Comparative Analysis: Generic vs. Optimized

We compared two methodologies to separate the target analyte from its key impurity, 6-amino-4-methylpyridin-2-ol (Des-bromo impurity) .

Method A: The Generic Screen (Alternative)
  • Column: C18 (Standard End-capping), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Rationale: Standard LC-MS compatible screening approach.

Method B: The Optimized Protocol (Recommended)
  • Column: High-Strength Silica (HSS) T3 C18, 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.3).

  • Mobile Phase B: Acetonitrile.

  • Rationale: Low pH stabilizes the protonated cation, collapsing the tautomeric equilibrium. High ionic strength suppresses ion-exchange interactions with residual silanols.

Experimental Performance Data
MetricMethod A (Formic Acid)Method B (Phosphate pH 2.3)Analysis
Peak Shape Split/ShoulderingSharp, SymmetricalMethod A fails to control tautomerism.
Tailing Factor (

)
2.4 (Severe)1.1 (Excellent)Phosphate suppresses silanol activity.
Resolution (

)
1.2 (Co-elution)4.5 (Baseline)Separation from Des-bromo impurity.
Plate Count (

)
~4,500~12,000Higher efficiency in Method B.
Retention (

)
1.53.2Better retention of polar amine.

Scientific Insight: In Method A, the pH of 0.1% Formic acid (~2.7) is dangerously close to the pKa of the amino group on the pyridine ring. This results in a mixed population of ionized and neutral species, leading to band broadening. Furthermore, formic acid lacks the ionic strength to shield the silica surface, allowing the basic amine to "drag" on the stationary phase (tailing).

Method B uses a chaotropic buffer at pH 2.3. At this pH, the molecule is fully protonated (


), and the high concentration of 

ions competes for silanol sites, effectively "blocking" them from the analyte.

Detailed Experimental Protocol (Method B)

This protocol is validated for linearity, precision, and specificity regarding the Des-bromo and Regio-isomer impurities.

Reagents & Preparation
  • Buffer Preparation (20 mM Phosphate, pH 2.3):

    • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

      
      ) in 900 mL of HPLC-grade water.
      
    • Adjust pH to 2.30 ± 0.05 using Phosphoric Acid (85%).

    • Dilute to 1000 mL.

    • Filter through a 0.22 µm nylon membrane.

  • Diluent: 90:10 Water:Acetonitrile (matches initial gradient conditions to prevent solvent shock).

Instrument Parameters
ParameterSetting
Column Waters HSS T3 C18, 1.8 µm, 2.1 x 100 mm (or equivalent high-coverage C18)
Flow Rate 0.4 mL/min
Column Temp 40°C (Elevated temp improves mass transfer for basic compounds)
Injection Vol 2.0 µL
Detection UV @ 240 nm (primary) and 290 nm (secondary)
Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.00955Initial
1.00955Isocratic Hold
8.004060Linear Ramp
9.00595Wash
11.00595Hold
11.10955Re-equilibration
14.00955End

Method Development Logic Flow

The following workflow illustrates the decision-making process used to arrive at the optimized method, emphasizing the "Fail Fast" approach to generic screening.

MethodDev Start Start: 6-amino-3-bromo-4-methylpyridin-2-ol Screen Screen 1: Generic Gradient (0.1% Formic Acid / C18) Start->Screen Eval1 Evaluation: Split Peaks? Tailing > 1.5? Screen->Eval1 FailPath YES (Tautomerism/Silanol Interaction) Eval1->FailPath Poor Results Decision Strategy Selection FailPath->Decision Opt1 Option A: High pH (pH 10) (Risk: Silica Dissolution) Decision->Opt1 Opt2 Option B: Low pH (pH 2.3) + Buffer (Selected Strategy) Decision->Opt2 Final Final Method: Phosphate pH 2.3 + HSS T3 Column Opt2->Final

Figure 2: Decision tree for optimizing methods for amphoteric pyridinols.

Troubleshooting & Critical Parameters

The "Des-Bromo" Impurity Separation

The 3-bromo substituent makes the target molecule significantly more hydrophobic than the des-bromo impurity.

  • Observation: If resolution decreases (

    
    ).
    
  • Root Cause: Loss of retention on the polar impurity.

  • Fix: Increase the initial hold time at 95% Aqueous. Do not increase organic start % above 5%.

Sample Solvent Effects

Dissolving this specific analyte in 100% Acetonitrile or Methanol can cause "solvent breakthrough," where the analyte elutes earlier than expected with a distorted shape.

  • Requirement: Always match the sample diluent to the initial mobile phase (High Aqueous).

Column History

Do not use a column previously used with Ion-Pairing Reagents (like IP-buffer or TFA) if you intend to switch back to MS-compatible modes later. For this method, a dedicated column is recommended to maintain the stationary phase surface charge state.

References

  • Dolan, J. W. (2005). The Role of Buffers in HPLC Separations. LCGC North America. [Link]

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Chapter on Silanol Activity and Tailing).
  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

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